4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide
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Overview
Description
. This compound is characterized by its complex structure, which includes a benzamide core, a sulfamoyl group, and a cyanothiophene moiety.
Preparation Methods
Chemical Reactions Analysis
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug development.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system in which it is used. For example, in a biological context, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may have different functional groups or substituents.
Other benzamide derivatives: These compounds share the benzamide core but may have different substituents or functional groups.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-25-10-8-21(9-11-26-2)28(23,24)16-5-3-14(4-6-16)17(22)20-18-15(13-19)7-12-27-18/h3-7,12H,8-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRGRYVEUPOWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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